molecular formula C20H12Cl2O3 B11164318 3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(C)chromen-6-one

3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(C)chromen-6-one

Cat. No.: B11164318
M. Wt: 371.2 g/mol
InChI Key: QJAXXPXVGICIFE-UHFFFAOYSA-N
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Description

“3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl alcohol and a suitable chromenone derivative.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of “3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

“3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzopyran derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzopyran Derivatives: Compounds such as coumarins and flavonoids share structural similarities with “3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one”.

    Chromenone Derivatives: Other chromenone-based compounds may exhibit similar chemical and biological properties.

Uniqueness

“3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” is unique due to the presence of the 2,6-dichlorobenzyl group, which may impart distinct chemical reactivity and biological activity compared to other benzopyran derivatives.

Properties

Molecular Formula

C20H12Cl2O3

Molecular Weight

371.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H12Cl2O3/c21-17-6-3-7-18(22)16(17)11-24-12-8-9-14-13-4-1-2-5-15(13)20(23)25-19(14)10-12/h1-10H,11H2

InChI Key

QJAXXPXVGICIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC2=O

Origin of Product

United States

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